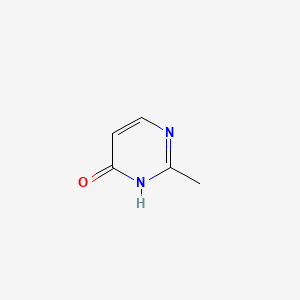

4-Hydroxy-2-methylpyrimidine

Description

The exact mass of the compound 4-Hydroxy-2-methylpyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIDYOLZFAQBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941718 | |

| Record name | 2-Methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19875-04-8 | |

| Record name | 4-Hydroxy-2-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Tautomeric Equilibrium of 4-Hydroxy-2-Methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed firsthand the critical importance of understanding molecular behavior at a fundamental level. Tautomerism, a subtle yet profound aspect of chemical isomerism, plays a pivotal role in the physicochemical properties, biological activity, and ultimately, the efficacy of drug candidates. The pyrimidine scaffold, a cornerstone of numerous pharmaceuticals and biologically significant molecules, frequently exhibits tautomeric equilibria that can dictate its interaction with biological targets. This guide is born out of a necessity to provide a comprehensive, field-proven framework for the in-depth study of the tautomeric equilibrium of a key pyrimidine derivative: 4-hydroxy-2-methylpyrimidine. We will move beyond mere procedural descriptions to delve into the causality behind experimental choices and computational strategies, equipping you with the expertise to confidently navigate the complexities of tautomerism in your own research and development endeavors.

The Dynamic Nature of 4-Hydroxy-2-Methylpyrimidine: An Introduction to its Tautomeric Forms

4-Hydroxy-2-methylpyrimidine is not a single, static entity but rather exists as a dynamic equilibrium of two primary tautomeric forms: the hydroxy form (enol-like) and the oxo form (keto-like). This phenomenon, a type of prototropic tautomerism, involves the migration of a proton and a concurrent shift in double bonds within the pyrimidine ring.[1][2] Specifically, it is an example of lactam-lactim tautomerism, where the equilibrium is between a heterocyclic alcohol (the lactim form) and a cyclic amide (the lactam form).

The two principal tautomers in equilibrium are:

-

4-hydroxy-2-methylpyrimidine (the "hydroxy" or "enol" form)

-

2-methyl-4(3H)-pyrimidinone (the "oxo" or "keto" form)

The position of this equilibrium is not fixed; it is exquisitely sensitive to a variety of factors, including the surrounding solvent, the pH of the medium, and temperature.[3][4] Understanding and quantifying the predominant tautomeric form under specific conditions is paramount, as it directly influences properties such as solubility, lipophilicity, hydrogen bonding capacity, and, most critically, the molecule's shape and electronic distribution for receptor binding.

Figure 1: Tautomeric equilibrium of 4-hydroxy-2-methylpyrimidine.

Experimental Determination of Tautomeric Equilibrium

A multi-faceted experimental approach is essential for a robust characterization of the tautomeric equilibrium. Spectroscopic techniques, particularly UV-Vis and Nuclear Magnetic Resonance (NMR), are the workhorses in this endeavor.

UV-Vis Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy is a highly sensitive method for probing the electronic structure of molecules. The two tautomers of 4-hydroxy-2-methylpyrimidine possess distinct conjugated systems, leading to different wavelengths of maximum absorbance (λmax). This difference allows for both qualitative and quantitative assessment of the tautomeric equilibrium.

The underlying principle is that the more extended π-conjugated system of the hydroxy form typically results in a bathochromic shift (absorption at a longer wavelength) compared to the cross-conjugated keto form. However, the interplay of substituents and solvent effects can sometimes lead to more complex spectral behavior.

Self-Validating Protocol for Solvent-Dependent UV-Vis Analysis:

-

Material Preparation:

-

Ensure the 4-hydroxy-2-methylpyrimidine sample is of high purity. Recrystallization or column chromatography may be necessary.

-

Use spectroscopic grade solvents with a range of polarities (e.g., hexane, acetonitrile, ethanol, and water).

-

-

Sample Preparation:

-

Prepare a stock solution of 4-hydroxy-2-methylpyrimidine in a volatile, miscible solvent like methanol at a concentration of approximately 1 mg/mL.

-

For each solvent to be tested, prepare a dilute solution by adding a small aliquot of the stock solution to the solvent in a quartz cuvette to achieve an absorbance in the range of 0.5-1.5 AU. This ensures adherence to the Beer-Lambert law.

-

-

Spectral Acquisition:

-

Record the UV-Vis spectrum from 200 to 400 nm for each solution.

-

Use the pure solvent as a blank to correct for solvent absorbance.

-

-

Data Analysis and Interpretation:

-

Identify the λmax for each solvent. A shift in λmax with changing solvent polarity is indicative of a shift in the tautomeric equilibrium.[5]

-

Generally, polar, protic solvents that can engage in hydrogen bonding are expected to stabilize the more polar oxo tautomer.[4]

-

The presence of an isosbestic point, a wavelength at which the absorbance of the two tautomers is equal, provides strong evidence for a two-component equilibrium.[6]

-

Expected Observations and Causality:

| Solvent | Polarity | Expected Predominant Tautomer | Rationale |

| Hexane | Non-polar | Hydroxy | Non-polar solvents favor the less polar tautomer. |

| Acetonitrile | Polar aprotic | Oxo | The polar nature stabilizes the more polar oxo form. |

| Ethanol | Polar protic | Oxo | Hydrogen bonding with the solvent further stabilizes the oxo tautomer. |

| Water | Highly polar protic | Oxo | Strong hydrogen bonding and high polarity strongly favor the oxo form. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Quantification

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification and quantification of tautomers in solution.[7] The distinct chemical environments of the protons and carbons in each tautomer give rise to separate sets of signals in the ¹H and ¹³C NMR spectra.

Key Diagnostic Signals:

-

¹H NMR: The chemical shifts of the pyrimidine ring protons, the methyl group protons, and the N-H or O-H proton are highly sensitive to the tautomeric form. The N-H proton of the oxo form is typically a broad singlet, while the O-H proton of the hydroxy form is often sharper.

-

¹³C NMR: The chemical shift of the carbon at position 4 is particularly diagnostic. In the oxo form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the carbon bearing the hydroxyl group in the hydroxy form (typically around 150-160 ppm).

Self-Validating Protocol for ¹H NMR Quantification:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of 4-hydroxy-2-methylpyrimidine (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

-

The choice of solvent is critical, as it will influence the tautomeric equilibrium. Using a range of solvents with different polarities is recommended.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. This requires a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons, typically 5 times the longest T₁ value.

-

Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

-

-

Data Processing and Analysis:

-

Carefully phase and baseline correct the spectrum.

-

Identify the distinct signals corresponding to each tautomer.

-

Integrate the area of a well-resolved, non-overlapping signal for each tautomer. For example, the methyl protons or a ring proton can be used.

-

The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

Calculation of Tautomer Ratio: Ratio (Oxo : Hydroxy) = (Integral of Oxo signal) / (Integral of Hydroxy signal)

-

Expected Chemical Shifts (Illustrative):

| Proton | Oxo Form (in DMSO-d₆) | Hydroxy Form (in CDCl₃) |

| CH₃ | ~2.3 ppm | ~2.5 ppm |

| H5 | ~6.0 ppm | ~6.5 ppm |

| H6 | ~7.8 ppm | ~8.2 ppm |

| N-H/O-H | ~11-12 ppm (broad) | ~9-10 ppm |

Note: These are estimated chemical shifts and can vary depending on the specific conditions.

Figure 2: Workflow for NMR-based quantification of tautomers.

Computational Chemistry: Predicting and Rationalizing the Equilibrium

Computational chemistry provides a powerful in silico approach to complement and rationalize experimental findings.[8] Density Functional Theory (DFT) is a widely used method for accurately predicting the relative stabilities of tautomers.

The core principle involves calculating the Gibbs free energy (G) of each tautomer. The tautomer with the lower Gibbs free energy will be the more stable and thus the more abundant species at equilibrium.

Self-Validating Computational Protocol:

-

Structure Preparation:

-

Build the 3D structures of both the hydroxy and oxo tautomers of 4-hydroxy-2-methylpyrimidine using a molecular modeling software.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set, for example, B3LYP with the 6-311++G(d,p) basis set.[8]

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Solvation Effects:

-

To model the system in solution, incorporate a solvent model such as the Polarizable Continuum Model (PCM).[8] Perform the geometry optimization and frequency calculations in the presence of the desired solvent.

-

-

Energy Calculation and Equilibrium Constant:

-

The relative Gibbs free energy (ΔG) between the two tautomers is calculated as: ΔG = G(oxo) - G(hydroxy)

-

The equilibrium constant (K) can then be calculated using the following equation: K = exp(-ΔG / RT) where R is the gas constant and T is the temperature in Kelvin.

-

Causality in Computational Predictions:

The calculated energy differences arise from a combination of factors, including:

-

Bond Energies: The relative strengths of the C=O, N-H, C=N, and O-H bonds.

-

Aromaticity: The degree of aromatic character in each tautomeric form.

-

Intramolecular Interactions: The presence or absence of intramolecular hydrogen bonds.

-

Solvation Energy: The differential stabilization of the tautomers by the solvent.[9]

Figure 3: Computational workflow for tautomer equilibrium prediction.

Integrating Experimental and Computational Data: A Holistic Approach

The true power of this study lies in the synergy between experimental observation and theoretical prediction. Computational results can be used to assign spectral features to specific tautomers, while experimental data provides the ultimate validation of the computational model. Discrepancies between the two can often lead to deeper insights into subtle environmental effects or limitations of the theoretical model.

Summary of Expected Tautomer Ratios:

| Method | Condition | Expected Predominant Tautomer |

| UV-Vis | Polar Solvents | Oxo |

| NMR | DMSO-d₆ | Oxo |

| NMR | CDCl₃ | Hydroxy (or mixture) |

| DFT | Gas Phase | Hydroxy |

| DFT | Water (PCM) | Oxo |

Conclusion and Future Directions

The tautomeric equilibrium of 4-hydroxy-2-methylpyrimidine is a delicate balance of intrinsic structural factors and environmental influences. A rigorous investigation, employing a combination of UV-Vis and NMR spectroscopy alongside robust computational modeling, is essential for a complete understanding of its behavior. The protocols and insights provided in this guide offer a self-validating framework for researchers to confidently characterize this and other tautomeric systems.

Future work in this area could explore the influence of a wider range of substituents on the pyrimidine ring, the effect of temperature on the equilibrium, and the use of more advanced spectroscopic techniques such as 2D NMR to probe the kinetics of tautomer interconversion. Such studies will continue to refine our understanding of these fundamental chemical processes and aid in the rational design of novel molecules with tailored properties for applications in drug discovery and beyond.

References

-

Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (n.d.). MDPI. [Link]

-

Spectroscopic studies of keto–enol equilibria. Part XIII. 15N-substituted imines. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

-

A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. (2025, August 6). ResearchGate. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Vandana Publications. [Link]

-

Effect of pH on the UV-visible absorption spectra of... (n.d.). ResearchGate. [Link]

-

a)¹H NMR spectrum of 4 m (in CDCl3). (n.d.). ResearchGate. [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (2025, August 6). ResearchGate. [Link]

-

FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. (2025, August 6). ResearchGate. [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013, November 27). PubMed. [Link]

-

Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub. [Link]

-

Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023, April 10). PubMed Central. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

-

Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. (n.d.). MDPI. [Link]

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021, May 24). ACS Omega. [Link]

-

Pyrimidine derivatives exhibiting important photophysical properties... (n.d.). ResearchGate. [Link]

-

Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. (n.d.). PubMed Central. [Link]

-

Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. (n.d.). ResearchGate. [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (2025, August 7). ResearchGate. [Link]

-

Synthesis and antibacterial properties of pyrimidine derivatives. (2011, January-February). PubMed. [Link]

-

Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.). Schlegel Group - Wayne State University. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. [Link]

-

pH Effects on UV Absorption. (n.d.). True Geometry's Blog. [Link]

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (n.d.). PubMed Central. [Link]

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (n.d.). MDPI. [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. [Link]

-

Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. (n.d.). PubMed. [Link]

-

pH Scale Buffer and Solvent Effects on the UV Absorption Spectra of Cefixime Trihydrate. (n.d.). ijcrcps. [Link]

-

Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025, October 17). ACS Publications. [Link]

-

Synthesis, structure, spectroscopic and electrochemical properties of (2-amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) monohydrate. (n.d.). Sci-Hub. [Link]

-

Theoretical studies on tautomerism of dihydropyrimidine tautomers. (n.d.). Sci-Hub. [Link]

-

NMR study of tautomerism in natural perylenequinones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′- pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes. (2015, July 9). RSC Publishing. [Link]

-

Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). (2017, February 22). ResearchGate. [Link]

-

Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. (n.d.). RSC Publishing. [Link]

Sources

- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Alkaloid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ijcrcps.com [ijcrcps.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Technical Monograph: Synthesis and Characterization of 4-Hydroxy-2-Methylpyrimidine

Executive Summary & Chemical Identity[1]

4-Hydroxy-2-methylpyrimidine (CAS: 6622-92-0), often referred to as 2-methyl-4(3H)-pyrimidinone , is a critical heterocyclic building block in medicinal chemistry. It serves as a core pharmacophore for various thiamine (Vitamin B1) analogs, kinase inhibitors, and antiviral agents.

Critical Distinction: Researchers often confuse this target with its isomer, 2-hydroxy-4-methylpyrimidine, or the homolog 4-hydroxy-2,6-dimethylpyrimidine. This guide focuses strictly on the 2-methyl (C2 position) and 4-hydroxy (C4 position) substitution pattern, lacking a methyl group at C6.

Structural Parameters & Tautomerism

The molecule exhibits lactam-lactim tautomerism. In the solid state and polar solvents, the keto (lactam) form—2-methylpyrimidin-4(3H)-one—predominates over the enol (lactim) form. This equilibrium dictates solubility profiles and spectral characteristics (NMR/IR).

| Parameter | Specification |

| IUPAC Name | 2-methylpyrimidin-4(3H)-one |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

| Tautomer Dominance | Keto-form (Solution/Solid) |

| Melting Point | 212–215 °C (Lit.[1] varies by crystal form) |

Synthetic Strategy: The C2 + C3 Condensation

To synthesize the pyrimidine ring with high regioselectivity, we employ a condensation reaction between a C2-amidine synthon (Acetamidine) and a C3-electrophilic synthon (Ethyl propiolate or Ethyl 3-ethoxyacrylate).

Mechanism of Action[3]

-

Free Base Liberation: Acetamidine hydrochloride is neutralized in situ by sodium ethoxide to generate the reactive free amidine.

-

Michael Addition / Nucleophilic Attack: The amidine nitrogen attacks the

-carbon of the ethyl propiolate (or the activated vinyl ether carbon of ethyl 3-ethoxyacrylate). -

Cyclization: The second amidine nitrogen attacks the ester carbonyl, followed by the elimination of ethanol to close the ring.

Pathway Diagram

The following diagram illustrates the reaction logic and intermediate states.

Figure 1: Mechanistic pathway for the condensation of acetamidine with ethyl propiolate.

Detailed Experimental Protocol

Safety Warning: Acetamidine hydrochloride is hygroscopic. Sodium ethoxide is caustic and moisture-sensitive. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Reagents & Materials[4][5][6]

-

Acetamidine Hydrochloride: 9.5 g (100 mmol)

-

Ethyl Propiolate: 9.8 g (100 mmol) [Alternative: Ethyl 3-ethoxyacrylate for milder conditions]

-

Sodium Metal: 2.3 g (100 mmol) [Or commercial 21% NaOEt solution]

-

Absolute Ethanol: 150 mL

-

Glacial Acetic Acid: For neutralization

Step-by-Step Workflow

-

Preparation of Sodium Ethoxide:

-

In a dry 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, add 100 mL of absolute ethanol.

-

Add sodium metal (2.3 g) in small pieces. Stir until completely dissolved and hydrogen evolution ceases.

-

Checkpoint: Ensure the solution is clear. Turbidity indicates water contamination.

-

-

Liberation of Acetamidine:

-

Add Acetamidine Hydrochloride (9.5 g) to the NaOEt solution.

-

Stir at room temperature for 30 minutes. NaCl will precipitate.

-

Note: Do not filter off NaCl yet; the salt effect can assist the subsequent condensation.

-

-

Condensation Reaction:

-

Add Ethyl Propiolate (9.8 g) dropwise over 20 minutes.

-

Observation: The reaction is exothermic. Control temperature to maintain a gentle reflux if necessary.

-

Heat the mixture to reflux (78 °C) for 4–6 hours.

-

Monitor: TLC (9:1 DCM:MeOH) should show consumption of the ester.

-

-

Isolation & Workup:

-

Cool the reaction mixture to room temperature.

-

Evaporate approximately 70% of the ethanol under reduced pressure.

-

Add 20 mL of water to dissolve the inorganic salts.

-

Neutralize the solution carefully with Glacial Acetic Acid to pH ~6–7.

-

Crystallization: Cool the solution in an ice bath (0–4 °C) for 2 hours. The product, 4-hydroxy-2-methylpyrimidine, will precipitate as a white to off-white solid.

-

-

Purification:

-

Filter the solid and wash with ice-cold water (2 x 10 mL) and cold acetone (1 x 10 mL).

-

Recrystallize from water or ethanol/water (9:1) if high purity is required.

-

Dry in a vacuum oven at 50 °C for 12 hours.

-

Process Flow Diagram

Figure 2: Isolation workflow for 4-hydroxy-2-methylpyrimidine.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral data.

Nuclear Magnetic Resonance (NMR)

The NMR data confirms the presence of the 2-methyl group and the pyrimidine ring protons. Note that in DMSO-d6, the tautomeric OH/NH signal is often broad or exchanged.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| ¹H NMR (DMSO-d₆) | 2.34 | Singlet (3H) | –CH₃ (C2-Methyl) |

| 6.12 | Doublet (J = 6.5 Hz, 1H) | C5–H (Ring) | |

| 7.85 | Doublet (J = 6.5 Hz, 1H) | C6–H (Ring) | |

| 12.50 | Broad Singlet (1H) | –OH / –NH (Tautomeric) | |

| ¹³C NMR (DMSO-d₆) | 21.5 | –CH₃ | |

| 110.2 | C5 | ||

| 154.1 | C6 | ||

| 162.8 | C2 (Amidine carbon) | ||

| 164.5 | C4 (Carbonyl/Enol) |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI

-

Molecular Ion: m/z 111.05 [M+H]⁺

-

Fragmentation Pattern: Loss of CO (28 Da) is common in pyrimidinones.

Troubleshooting Common Issues

-

Low Yield: Often caused by incomplete drying of ethanol (water destroys NaOEt) or "oiling out" during neutralization. Solution: Ensure anhydrous conditions and scratch the flask wall during cooling to induce crystallization.

-

Impurity (2,6-dimethyl analog): This occurs if Ethyl Acetoacetate is used instead of Ethyl Propiolate. Check the methyl region in ¹H NMR; the target should have only one methyl singlet.

References

- Brown, D. J. (1994). The Pyrimidines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on pyrimidine synthesis and tautomerism).

-

PubChem. (n.d.). Compound Summary for CID 79813: 2-Methyl-4(3H)-pyrimidinone. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General methods for pyrimidine synthesis. (Referencing standard acetamidine condensation protocols). Retrieved from [Link]

Sources

An In-depth Technical Guide to Keto-Enol Tautomerism in Hydroxypyrimidines

Abstract

Hydroxypyrimidines are fundamental heterocyclic scaffolds integral to numerous biologically active molecules, including nucleobases and pharmaceutical agents. Their chemical behavior and biological function are profoundly influenced by prototropic tautomerism, an equilibrium between keto (lactam) and enol (lactim) forms. This guide provides a comprehensive examination of the tautomeric phenomena in 2-, 4-, and 5-hydroxypyrimidines. We delve into the structural nuances of the predominant tautomers, the thermodynamic and environmental factors governing their equilibrium, and the critical experimental and computational methodologies employed for their characterization. By synthesizing foundational principles with advanced analytical protocols, this document serves as a technical resource for researchers in medicinal chemistry, drug discovery, and chemical biology, offering insights into controlling and leveraging tautomerism in molecular design.

Introduction to Tautomerism in Heterocyclic Systems

General Principles of Keto-Enol Tautomerism

Tautomerism describes the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers.[1] This process typically involves the migration of a proton, a phenomenon known as prototropy.[2] Keto-enol tautomerism, a widely recognized form, is the equilibrium between a ketone or aldehyde (the keto form) and its related enol, which features a hydroxyl group adjacent to a carbon-carbon double bond.[3] While the keto form is generally more thermodynamically stable for simple carbonyl compounds due to the greater strength of the C=O double bond compared to the C=C double bond, this equilibrium can be significantly influenced by several factors.[3][4][5]

Significance in Medicinal Chemistry and Drug Discovery

The precise tautomeric state of a molecule is critical in drug design as it dictates its three-dimensional shape, hydrogen bonding capabilities, polarity, and pKa.[6][7] These properties, in turn, govern a drug's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion (ADME), and binding affinity to its biological target.[7][8] For instance, tautomerization can convert a hydrogen bond donor into an acceptor, fundamentally altering its interaction within a protein's binding pocket.[2] The presence of multiple tautomers in equilibrium can pose a significant challenge in drug development, as each form may exhibit a different biological activity and toxicity profile.[2] Therefore, understanding and controlling tautomeric equilibria is a key objective in the optimization of lead compounds.[6]

The Unique Case of Hydroxypyrimidines

Hydroxypyrimidines, which are heterocyclic analogs of hydroxypyridines, present a fascinating and complex case of tautomerism.[9] The introduction of a second nitrogen atom into the aromatic ring alters the electronic distribution, significantly impacting the stability of the respective keto and enol forms.[10][11] Unlike simple carbonyls, the "keto" forms of hydroxypyrimidines are cyclic amides (lactams), often referred to as pyrimidinones, while the "enol" forms are aromatic hydroxy compounds (lactims). The tautomeric preference in these systems is a delicate balance between the stability gained from the amide resonance in the keto form and the aromaticity of the enol form. This balance is highly sensitive to the position of the hydroxyl group (C2, C4, or C5) and environmental conditions.[12][13]

Tautomeric Forms of Hydroxypyrimidines

The position of the hydroxyl substituent on the pyrimidine ring dictates the possible tautomeric structures.

2-Hydroxypyrimidine

2-Hydroxypyrimidine primarily exists in equilibrium between the aromatic hydroxy form (pyrimidin-2-ol) and the keto form (pyrimidin-2(1H)-one). Theoretical and experimental studies suggest that in the gas phase or weakly polar environments, the hydroxy tautomer is the dominant species.[12] However, in polar solvents, the equilibrium can shift.

Caption: Tautomeric equilibrium of 2-hydroxypyrimidine.

4-Hydroxypyrimidine

The tautomerism of 4-hydroxypyrimidine is more complex, involving the hydroxy form and two distinct keto tautomers: pyrimidin-4(1H)-one and pyrimidin-4(3H)-one.[14] Unlike the 2-hydroxy isomer, computational and experimental data indicate that for 4-hydroxypyrimidine, the keto forms (pyrimidinones) are generally more stable, particularly in solution.[10][11][15] The relative population of the 1H and 3H keto tautomers can be influenced by substituents and solvent.[14]

Caption: Tautomeric equilibria of 4-hydroxypyrimidine.

5-Hydroxypyrimidine

5-Hydroxypyrimidine is structurally distinct because the hydroxyl group is not alpha or gamma to a ring nitrogen, precluding the formation of the common pyrimidinone structures seen in the 2- and 4-isomers. Its tautomerism is more likely to involve zwitterionic or quinonoid-type structures, especially under specific pH conditions or in highly polar solvents. While less studied than its 2- and 4-hydroxy counterparts, its synthesis has been reported, providing a basis for further investigation.[16]

Factors Influencing Tautomeric Equilibrium

The delicate energy balance between tautomers is readily shifted by both intrinsic molecular features and extrinsic environmental conditions.[3]

| Factor | Influence on Hydroxypyrimidine Equilibrium | Causality |

| Solvent Polarity | Polar solvents (e.g., water, methanol) generally stabilize the more polar keto (amide) tautomers. Non-polar solvents may favor the less polar enol (hydroxy) form.[3][17][18] | The keto forms of 2- and 4-hydroxypyrimidine are significantly more polar than their corresponding enol forms. Polar solvents stabilize these larger dipole moments through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium toward the keto tautomer.[12][19] |

| pH and Ionization | The pH of the solution determines the protonation state of the molecule, which can lock it into a specific tautomeric form or open new tautomeric possibilities.[3] | In acidic conditions, protonation can occur on a ring nitrogen, which may favor one tautomeric form over another. In basic conditions, deprotonation of the hydroxyl or N-H group forms an anion whose charge is delocalized, and subsequent reprotonation can lead to a different tautomer. |

| Temperature | Changes in temperature can shift the equilibrium. Generally, higher temperatures can favor the formation of the less stable tautomer.[3] | The tautomeric equilibrium is a thermodynamic process (ΔG = -RTlnK). If the reaction is endothermic for the less stable tautomer, increasing the temperature will shift the equilibrium toward that species according to Le Chatelier's principle. |

| Substituents | Electron-donating or electron-withdrawing groups on the pyrimidine ring can alter the relative stabilities of the tautomers.[3] | Substituents can influence the acidity of the migrating proton and the basicity of the proton-accepting sites (N or O atoms). They also modify the electronic character and aromaticity of the ring, which can selectively stabilize one tautomer over another.[20] |

| Intramolecular H-Bonding | Substituents capable of forming an intramolecular hydrogen bond with the hydroxyl or N-H group can significantly stabilize the corresponding tautomer.[4][21][22] | The formation of a stable five- or six-membered ring via hydrogen bonding provides a significant enthalpic advantage, which can be sufficient to make an otherwise less favored tautomer the dominant species in solution.[22] |

Experimental Methodologies for Tautomer Characterization

A multi-faceted analytical approach is required to unambiguously characterize the tautomeric species present in a given state or solvent.

Caption: General experimental workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.[17][23] It allows for both the identification of different tautomers and the quantification of their relative concentrations.[24]

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Action: Dissolve a precise amount of the hydroxypyrimidine sample (e.g., 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final volume of ~0.6 mL in an NMR tube.

-

Causality: Deuterated solvents are used to avoid large solvent peaks that would obscure the analyte signals. The choice of solvent is critical as it directly influences the tautomeric equilibrium being measured.[17]

-

-

Instrument Setup:

-

Action: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Causality: A high-field magnet provides better signal dispersion, which is crucial for resolving signals from structurally similar tautomers. Locking and shimming ensure field stability and homogeneity, leading to sharp, well-defined peaks.

-

-

Data Acquisition:

-

Action: Acquire a standard ¹H NMR spectrum. If proton exchange is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer present.

-

Causality: The NMR timescale is dependent on the magnetic field strength. If the rate of interconversion between tautomers is slower than the frequency difference between their respective signals, the spectrometer "sees" them as separate chemical entities.[23]

-

-

Data Analysis and Quantification:

-

Action: Identify non-overlapping signals unique to each tautomer. Integrate these signals. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.

-

Causality: The area under an NMR peak is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of signals from different tautomers, the equilibrium constant (K_eq) can be calculated.[24]

-

-

Variable Temperature (VT) NMR (Optional):

-

Action: Repeat the acquisition at different temperatures.

-

Causality: Observing changes in the equilibrium ratio with temperature allows for the determination of thermodynamic parameters (ΔH°, ΔS°). If tautomer interconversion is fast, cooling the sample may slow the exchange rate sufficiently to resolve individual tautomer signals.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting changes in the electronic structure of a molecule, making it well-suited for studying tautomerism.[17] The keto and enol forms have different chromophores and thus exhibit distinct absorption spectra.

Step-by-Step Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Action: Prepare a dilute stock solution of the hydroxypyrimidine in a UV-transparent solvent (e.g., ethanol, water, hexane). Prepare a series of dilutions in different solvents to be tested.

-

Causality: The Beer-Lambert Law requires dilute solutions to ensure a linear relationship between absorbance and concentration. Using different solvents allows for the study of solvatochromic shifts, where the absorption maximum changes with solvent polarity, providing clues about the nature of the dominant tautomer.[17]

-

-

Acquisition of Spectra:

-

Action: Record the UV-Vis spectrum (e.g., from 200-400 nm) for the sample in each solvent using a matched quartz cuvette for the blank (pure solvent) and the sample.

-

Causality: The aromatic enol form and the conjugated keto form have different π-electron systems, leading to different λ_max values. For example, the keto form often absorbs at a longer wavelength than the corresponding enol.

-

-

Data Analysis:

-

Action: Compare the spectra obtained in different solvents. A significant shift in λ_max or the appearance of new absorption bands when moving from a non-polar to a polar solvent is strong evidence of a shift in the tautomeric equilibrium.

-

Causality: This solvatochromic effect is a hallmark of tautomeric systems. The data can be correlated with NMR results to assign specific absorption profiles to each tautomer.[17]

-

Other Key Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. The keto tautomer will show a characteristic C=O stretching vibration (typically 1650-1700 cm⁻¹), while the enol form will show O-H and C=C stretching bands.[25]

-

X-ray Crystallography: Provides the definitive, unambiguous structure of the molecule in the solid state.[17] While this does not provide information about the equilibrium in solution, it identifies the most stable tautomer in the crystal lattice.

Computational Approaches in Tautomerism Studies

Quantum chemical calculations are an indispensable tool for complementing experimental findings. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., MP2, CCSD) can be used to:

-

Calculate Relative Energies: Predict the relative thermodynamic stabilities of all possible tautomers in the gas phase.[12][26]

-

Model Solvent Effects: By using implicit (e.g., PCM) or explicit solvent models, the influence of the solvent on tautomer stability can be simulated, allowing for direct comparison with experimental results in solution.[11][12]

-

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and UV-Vis absorption wavelengths for each tautomer, which aids in the assignment of experimental spectra.

-

Determine Interconversion Barriers: Calculate the energy barrier for the proton transfer, providing insight into the kinetics of the tautomerization process.[26]

Computational studies have been crucial in understanding why the introduction of a nitrogen atom shifts the equilibrium from the hydroxy form in hydroxypyridines to the keto form in 4-hydroxypyrimidines.[10][11]

Case Study: The Impact of Tautomerism in Drug Development

The pyrimidine scaffold is central to many drugs, and their tautomeric state is critical for their mechanism of action. Gemcitabine, an anticancer drug, is a pyrimidine nucleoside analog.[25] Its structure contains an amino group and a carbonyl group, leading to potential amino-imino and keto-enol tautomerism. Studies using ATR-FTIR spectroscopy have been used to characterize the different tautomeric forms of gemcitabine.[25]

The ability of a drug like gemcitabine to mimic natural nucleosides (cytidine) and be incorporated into DNA depends on its ability to form the correct hydrogen bonds. The dominant amino-keto tautomer forms the standard Watson-Crick base pairs. However, the presence of a minor imino or enol tautomer could lead to mispairing during DNA replication, contributing to its cytotoxic effect. This highlights how a minor tautomeric form, even at low concentrations, can have profound biological consequences.

Conclusion and Future Outlook

The keto-enol tautomerism of hydroxypyrimidines is a complex interplay of structural, electronic, and environmental factors. A thorough understanding of this equilibrium is not merely an academic exercise but a practical necessity for the rational design of drugs and functional molecules. The keto (pyrimidinone) forms typically dominate for 4-hydroxypyrimidines in solution, while the enol (hydroxy) form is more significant for 2-hydroxypyrimidine in the gas phase.

Future research will likely focus on more advanced spectroscopic techniques, such as 2D IR spectroscopy, which can monitor tautomeric interconversion on the picosecond timescale, providing unprecedented kinetic detail.[27] The synergy between these cutting-edge experimental methods and increasingly accurate computational models will continue to deepen our understanding and enhance our ability to predict and control tautomerism, paving the way for the development of more effective and specific therapeutic agents.

References

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Leszczynski, J. (1992). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. [Link]

-

askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Dudkina, A. S., Vasileva, D. R., Ryabova, A. V., Novikov, A. S., & Tolstoy, P. M. (2022). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. RSC Advances, 12(45), 29555-29563. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

-

G. A. G., & V. P. M. (2006). Tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine. Conditions for stabilization of the zwitterionic tautomer. Semantic Scholar. [Link]

-

Beak, P., Fry, F. S., Jr., Lee, J., & Steele, F. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(1), 171–179. [Link]

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]

-

Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

-

Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13. [Link]

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. [Link]

-

G. A. G., & V. P. M. (2006). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate. [Link]

-

ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. [Link]

-

Antonov, L. (Ed.). (2014). Tautomerism: Methods and Theories. Wiley-VCH. [Link]

-

Sobolewski, A. L., & Domcke, W. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084303. [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

-

Tormena, C. F., & Rittner, R. (2014). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 18(21), 2759-2771. [Link]

-

Wikipedia. (n.d.). 4-Pyridone. [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. [Link]

-

Chemistry QTR. (2020). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism. YouTube. [Link]

-

Chemistry Affinity. (2024). Factors that Affect Keto-Enol Tautomerism | Hydrogen Bonding. YouTube. [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

de Souza, J. S., & de Almeida, M. V. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1377484. [Link]

-

Forlani, L., & Todesco, P. E. (2010). Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design, 24(6-7), 475–484. [Link]

-

ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. [Link]

-

Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society, 4590. [Link]

-

Khan Academy. (n.d.). Keto-enol tautomerization. [Link]

-

Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

-

ResearchGate. (n.d.). What impact does tautomerism have on drug discovery and development?. [Link]

-

Wilson, E., & Krisch, M. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(6), 1605–1614. [Link]

-

OrgoChemProf. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. experts.arizona.edu [experts.arizona.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 888. Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. youtube.com [youtube.com]

- 19. wuxibiology.com [wuxibiology.com]

- 20. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. organicchemistrytutor.com [organicchemistrytutor.com]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. eurekaselect.com [eurekaselect.com]

- 25. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Initial Studies of 4-Hydroxy-2-methylpyrimidine

The following technical guide details the discovery, synthesis, and physicochemical properties of 4-hydroxy-2-methylpyrimidine (2-methylpyrimidin-4(3H)-one), a critical heterocyclic scaffold historically linked to the structural elucidation of Vitamin B1 (Thiamine).[1]

Executive Summary

4-Hydroxy-2-methylpyrimidine (CAS: 6622-92-0 for the free base; often handled as HCl salt) is a pyrimidine derivative that serves as a fundamental building block in heterocyclic chemistry.[1] Historically, its significance is tethered to the structural determination of Thiamine (Vitamin B1) in the 1930s.

In modern drug development, this scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. It exists in a dynamic tautomeric equilibrium, predominantly favoring the lactam (pyrimidinone) form in solution, a property that dictates its reactivity profile in nucleophilic substitutions and metal coordination.

Key Technical Parameters:

-

IUPAC Name: 2-Methylpyrimidin-4(3H)-one[1]

-

Molecular Weight: 110.11 g/mol [1]

-

Key Role: Pyrimidine moiety of Thiamine; Fragment-based drug discovery (FBDD) scaffold.[1]

Historical Context: The "Thiamine Split"

The discovery of 4-hydroxy-2-methylpyrimidine is not an isolated event but a byproduct of the race to characterize Vitamin B1.[1]

In the mid-1930s, Robert R. Williams and colleagues at Bell Laboratories performed a critical degradation experiment that revealed the vitamin's structure. They subjected thiamine to sulfite cleavage (sodium sulfite at pH 5.0), which split the molecule into two distinct fragments:

While the natural vitamin contains an amino group at the 4-position, the hydroxy analogue (4-hydroxy-2-methylpyrimidine) became a crucial reference compound for synthetic validation.[1] To prove the structure of the pyrimidine fragment, Williams and Todd independently synthesized various methyl-substituted pyrimidines to compare their physicochemical fingerprints (UV spectra, melting points) with the degradation products.

Chemical Synthesis: The Core Protocols

The synthesis of 4-hydroxy-2-methylpyrimidine relies on the Pinner Pyrimidine Synthesis principle: the condensation of a binucleophile (amidine) with a three-carbon electrophile (beta-dicarbonyl equivalent).[1]

Protocol A: The Formylacetate Route (Historical & Industrial Standard)

This method is preferred for its atom economy and the availability of reagents. It involves the condensation of acetamidine with ethyl formylacetate (generated in situ).

Reagents:

-

Acetamidine Hydrochloride (Source of N-C-N)

-

Ethyl Acetate & Methyl Formate (Precursors for the C-C-C backbone)

Mechanism:

-

Claisen Condensation: Ethyl acetate is condensed with methyl formate using sodium ethoxide to form the unstable sodium salt of ethyl formylacetate (also known as ethyl 3-oxopropanoate equivalent).[1]

-

Cyclization: Acetamidine attacks the formyl carbon (more electrophilic) followed by ring closure at the ester carbonyl.

Step-by-Step Methodology:

-

Preparation of Electrophile: In a dry flask under inert atmosphere (

), suspend sodium metal (powdered) in dry ether. Add a mixture of ethyl acetate (1.0 eq) and ethyl formate (1.1 eq) slowly at 0°C. Stir for 4–6 hours until the sodium salt of ethyl formylacetate precipitates. -

Condensation: Dissolve acetamidine hydrochloride (1.0 eq) in absolute ethanol containing sodium ethoxide (1.0 eq) to liberate the free base. Filter off NaCl.[1]

-

Combination: Add the acetamidine solution to the formylacetate salt. Reflux for 6–8 hours.[1]

-

Isolation: Evaporate solvent. Dissolve residue in minimum water and acidify with acetic acid to pH 5–6.[1] The product, 2-methylpyrimidin-4(3H)-one, crystallizes upon cooling.[1]

Protocol B: The Propiolate Route (Alternative)

A cleaner but more expensive route involves reacting acetamidine with ethyl propiolate . This avoids the instability of formylacetate but requires careful temperature control to prevent polymerization.

Physicochemical Characterization: Tautomerism

One of the most critical aspects of 4-hydroxy-2-methylpyrimidine is its lactam-lactim tautomerism .[1] Understanding this is vital for predicting reactivity (e.g., O-alkylation vs. N-alkylation).[1]

-

Lactim Form (4-hydroxy): Aromatic pyrimidine ring.[1] Favored in the gas phase or non-polar solvents.

-

Lactam Form (4-pyrimidinone): Non-aromatic amide-like linkage.[1] Favored in solid state and polar solvents (water, DMSO).

Implication: In X-ray crystallography and NMR studies (

Data Summary Table

| Property | Value/Description | Context |

| Melting Point | 210–215 °C | High MP due to intermolecular H-bonding (dimer formation).[1] |

| pKa (protonated) | ~2.5 | Protonation occurs at N1 (not N3).[1] |

| pKa (deprotonated) | ~9.2 | Loss of proton from N3 (Lactam).[1] |

| UV Max | 230 nm, 260 nm | Characteristic of pyrimidinone chromophore.[1] |

| Solubility | Soluble in water, alcohols | Poor solubility in non-polar organics (ether, hexane). |

Visualization of Pathways

Diagram 1: Synthesis Workflow (Acetamidine Route)

This diagram illustrates the convergent synthesis of the scaffold.

Caption: Convergent synthesis of 4-hydroxy-2-methylpyrimidine via the Pinner method using in situ generated formylacetate.

Diagram 2: Tautomeric Equilibrium & Reactivity

This diagram visualizes the equilibrium shift and its impact on chemical behavior.

Caption: The lactam-lactim tautomerism dictates regioselectivity. The lactam form is thermodynamically favored in polar media.

Biological Significance & Modern Application[1][5]

Thiamine Biosynthesis

In biological systems (specifically bacteria like E. coli), the pyrimidine ring is synthesized separately from the thiazole ring. The precursor is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[1] While 4-hydroxy-2-methylpyrimidine is not the direct biosynthetic precursor (the amino group is essential for the vitamin's catalytic activity), it serves as a catabolic marker.

Fragment-Based Drug Discovery (FBDD)

In modern pharmaceutical research, 4-hydroxy-2-methylpyrimidine is utilized as a "fragment."[1] Its low molecular weight (<150 Da) and ability to form directional hydrogen bonds (Donor-Acceptor motif via the N3-H and C4=O) make it an ideal seed for crystallographic screening against kinases and epigenetic targets.[1]

References

-

Williams, R. R. (1936).[1] "Structure of Vitamin B1." Journal of the American Chemical Society, 58(6), 1063–1064.

-

Todd, A. R., & Bergel, F. (1937).[1] "Aneurin. Part VII. A synthesis of aneurin." Journal of the Chemical Society, 364–367.

-

Brown, D. J. (1962).[1] "The Pyrimidines."[5][6][7][8][9][10] The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] (Seminal text on pyrimidine synthesis and tautomerism). [1]

-

Beak, P., et al. (1976).[1] "Protomeric tautomerism in the gas phase. The pyridone-hydroxypyridine and pyrimidinone-hydroxypyrimidine equilibria." Journal of the American Chemical Society, 98(1), 171–179.

-

Begley, T. P., et al. (1999).[1] "Thiamin biosynthesis in prokaryotes." Archives of Microbiology, 171(5), 293–300.

Sources

- 1. 4,6-Dihydroxy-2-methylpyrimidine | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-4-methylpyrimidine 97 5348-51-6 [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 4. tsijournals.com [tsijournals.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. Precursors of the pyrimidine moiety of thiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of pyrimidine biosynthesis de novo in Plasmodium falciparum by 2-(4-t-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US2417318A - Method of producing 4-hydroxy pyrimidines - Google Patents [patents.google.com]

- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Calculation of 4-Hydroxy-2-Methylpyrimidine Tautomers

Preamble: The Dynamic Nature of Heterocyclic Scaffolds in Drug Discovery

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules, including nucleobases and therapeutic agents, makes a deep understanding of its physicochemical properties paramount. A critical aspect of this understanding lies in the phenomenon of tautomerism, the dynamic equilibrium between structural isomers. The tautomeric state of a molecule can profoundly influence its pharmacological profile, affecting receptor binding, membrane permeability, and metabolic stability.

This in-depth technical guide focuses on the theoretical investigation of tautomerism in a specific, yet representative, pyrimidine derivative: 4-hydroxy-2-methylpyrimidine. We will eschew a rigid, templated approach and instead delve into the causal logic behind the computational protocols, providing a field-proven framework for researchers to apply to their own investigations. Our narrative is built upon the pillars of scientific integrity: expertise in computational chemistry, trustworthiness through self-validating protocols, and authoritative grounding in established scientific literature.

The Tautomeric Landscape of 4-Hydroxy-2-Methylpyrimidine

4-Hydroxy-2-methylpyrimidine can exist in several tautomeric forms, primarily through keto-enol and imine-enamine transformations. The principal tautomers of interest are the hydroxy form (enol) and two keto (or "oxo") forms, where the proton from the hydroxyl group has migrated to one of the ring nitrogen atoms. The relative stability of these tautomers is not static; it is influenced by the intrinsic electronic structure of the molecule and, significantly, by its environment.

The introduction of a methyl group at the 2-position, while seemingly minor, can subtly alter the electronic landscape of the pyrimidine ring, thereby influencing the tautomeric equilibrium compared to its unsubstituted counterpart, 4-hydroxypyrimidine.[1] Theoretical calculations provide a powerful means to dissect these subtle influences and predict the predominant tautomeric forms under various conditions.

Below is a representation of the primary tautomeric equilibrium for 4-hydroxy-2-methylpyrimidine:

Caption: Tautomeric equilibrium of 4-hydroxy-2-methylpyrimidine.

The Computational Chemist's Toolkit: A Methodological Deep Dive

The accurate prediction of tautomer stability necessitates a robust computational methodology. Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient method for such investigations.[2] This section provides a detailed, step-by-step protocol for the theoretical calculation of 4-hydroxy-2-methylpyrimidine tautomers, grounded in widely accepted best practices.[3]

The Computational Workflow: A Bird's-Eye View

The overall workflow for determining the relative stabilities of tautomers is a multi-step process that ensures the scientific rigor of the results. Each step builds upon the previous one, from initial structure generation to the final analysis of thermodynamic properties.

Caption: Computational workflow for tautomer stability analysis.

Step-by-Step Experimental Protocol

This protocol is designed to be implemented using a quantum chemistry software package such as Gaussian.[4]

Step 1: Initial Structure Generation

-

Construct the 3D coordinates for each tautomer of 4-hydroxy-2-methylpyrimidine (the enol form and the two keto forms). This can be done using a molecular builder/editor like GaussView.

-

Ensure correct connectivity and initial geometry. While the subsequent optimization will refine the structure, a reasonable starting point is crucial for efficient convergence.

Step 2: Geometry Optimization in the Gas Phase

-

Rationale: This step aims to find the lowest energy conformation (a stable structure) for each tautomer in a vacuum.

-

Gaussian Input File:

-

Explanation of Keywords:

-

#p: Requests "pretty" print output.

-

B3LYP/6-311++G(d,p): This specifies the level of theory.

-

B3LYP: A widely used and well-validated hybrid DFT functional that balances accuracy and computational cost.[5]

-

6-311++G(d,p): A triple-zeta basis set with diffuse functions (++) on both heavy atoms and hydrogens, and polarization functions (d,p). This large basis set is necessary for accurately describing the electron distribution, especially for systems with lone pairs and potential hydrogen bonding.[6]

-

-

Opt: The keyword for geometry optimization.

-

Step 3: Vibrational Frequency Calculation

-

Rationale: This calculation serves two purposes:

-

To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE), which is a necessary correction to the electronic energy for accurate relative energy calculations.[7]

-

-

Gaussian Input File (using the optimized geometry from Step 2):

Step 4: Solvation Energy Calculation

-

Rationale: To model the effect of a solvent on the tautomeric equilibrium, we use an implicit solvent model. The Polarizable Continuum Model (PCM) is a robust choice that treats the solvent as a continuous dielectric medium. [4]This is crucial as polar solvents can significantly stabilize more polar tautomers.

-

Gaussian Input File (using the optimized gas-phase geometry):

-

Explanation of Keywords:

-

SCRF=(PCM,Solvent=Water): Specifies a Self-Consistent Reaction Field calculation using the PCM model. The solvent can be changed as needed (e.g., Solvent=DMSO, Solvent=Acetonitrile).

-

Step 5: Advanced Analysis (Optional but Recommended)

-

Natural Bond Orbital (NBO) Analysis:

-

Rationale: NBO analysis provides insights into the electronic structure, including charge distribution and hyperconjugative interactions, which can help explain the relative stabilities of the tautomers. [8] * Gaussian Keyword: Add Pop=NBO to the route section of your input file.

-

-

NMR Spectra Prediction:

-

Rationale: Calculating the NMR chemical shifts for each tautomer allows for a direct comparison with experimental data, serving as a powerful validation of the computational results. [9] * Gaussian Keyword: Use the NMR keyword in the route section.

-

Results and Discussion: Quantifying Tautomeric Stability

Table 1: Illustrative Calculated Energies for 4-Hydroxy-2-Methylpyrimidine Tautomers

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Relative Energy in Water (kcal/mol) | Dipole Moment (Debye) |

| 4-Hydroxy (enol) | 2.5 | 5.0 | 2.1 |

| 4(3H)-one (keto) | 0.0 | 0.0 | 4.8 |

| 4(1H)-one (keto) | 0.5 | 0.8 | 5.2 |

Note: These values are illustrative and based on trends observed in related pyrimidine systems. The 4(3H)-one tautomer is set as the reference (0.0 kcal/mol).

-

In the gas phase, the keto forms are more stable than the enol form, with the 4(3H)-one tautomer being the most stable.

-

In a polar solvent like water, the stability of the more polar keto forms is further enhanced, increasing the energy gap between the enol and keto tautomers. This is a common phenomenon for such systems. [12]

Predicting Tautomer Populations: The Boltzmann Distribution

The relative energies of the tautomers can be used to estimate their equilibrium populations using the Boltzmann distribution equation:

Pi / Pj = exp[-(Ei - Ej) / kT]

Where:

-

Pi and Pj are the populations of tautomers i and j.

-

Ei and Ej are their respective energies.

-

k is the Boltzmann constant.

-

T is the temperature in Kelvin.

Based on our illustrative data for the equilibrium in water at 298.15 K, the 4(3H)-one tautomer would be the overwhelmingly predominant species.

Conclusion: A Framework for Predictive Insight

This technical guide has provided a comprehensive, step-by-step framework for the theoretical calculation of tautomer stability, using 4-hydroxy-2-methylpyrimidine as a case study. By employing robust DFT methods, appropriate basis sets, and considering solvent effects, researchers can gain predictive insights into the tautomeric preferences of complex heterocyclic molecules. This knowledge is invaluable in the rational design of new therapeutic agents, allowing for a more nuanced understanding of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. The protocols outlined herein are not merely a set of instructions but a self-validating system that, when applied with a critical understanding of the underlying principles, can significantly accelerate the drug discovery and development process.

References

-

Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4(1), 586. [Link]

-

Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

-

Gümüş, H., Avci, D., Atalay, Y., & Tamer, Ö. (2015). A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. ResearchGate. [Link]

-

Ahmed, S. A., Elghandour, A. H., & Elgendy, H. S. (2021). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Egyptian Journal of Chemistry, 64(10), 5575-5586. [Link]

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]

-

El-Sayed, Y. S., El-Sabbagh, O. I., & El-Hazek, R. M. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4912. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

-

Goodman, J. M. (2022). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

El-Faham, A., El-Sayed, W. S., & El-Gazzar, A. B. A. (2020). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 10(1), 1-14. [Link]

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed, 114(48), 12725-30. [Link]

-

El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2016). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Karbala International Journal of Modern Science, 2(1), 38-49. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.[Link]

-

Weinhold, F., & Landis, C. R. (2005). Valency and bonding: a natural bond orbital donor-acceptor perspective. Cambridge university press. [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). Inpressco. [Link]

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7029. [Link]

-

Schlegel, H. B., & Frisch, M. J. (1995). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. [Link]

-

Chermahini, A. N., Dabbagh, H. A., & Teimouri, A. (2008). Theoretical studies on tautomerism of dihydropyrimidine tautomers. Journal of Molecular Structure: THEOCHEM, 857(1-3), 105-110. [Link]

-

Cui, Y. M., et al. (2021). Investigating the Molecular Structure of 3'-Hydroxy-5,7-Dimethoxy-4-O-2'-Cycloflavan Molecule for the Risk of. Journal of Pharmaceutical Negative Results, 12(3). [Link]

-

Lesma, G., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. PubMed. [Link]

-

Singh, P., & Singh, P. (2015). Spectroscopic and electronic structure calculation of a potential chemotherapeutic agent 5-propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 844-855. [Link]

Sources

- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Theoretical studies on tautomerism of dihydropyrimidine tautomers / Journal of Molecular Structure: THEOCHEM, 2008 [sci-hub.st]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. wuxibiology.com [wuxibiology.com]

The Cornerstone of Modern Medicinal Chemistry: An In-depth Technical Guide to the Chemistry of 4-Hydroxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Importance of a Privileged Scaffold

In the vast landscape of heterocyclic chemistry, the pyrimidine nucleus stands as a cornerstone, integral to the very blueprint of life as a component of nucleic acids.[1][2] Among its myriad derivatives, 4-hydroxy-2-methylpyrimidine emerges as a deceptively simple yet profoundly significant scaffold in the realm of medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity make it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[2] This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core chemistry of 4-hydroxy-2-methylpyrimidine, offering a comprehensive review of its synthesis, reactivity, and applications, with a focus on providing actionable insights for its utilization in the design and discovery of novel therapeutics.

While a significant body of research exists for related compounds such as 4,6-dihydroxy-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceuticals, this guide will focus on the specific chemistry of the mono-hydroxy derivative, a compound with its own distinct and valuable chemical personality.[3][4] Understanding the nuances of its synthesis and reactivity is paramount for any scientist seeking to leverage its potential in their research endeavors.

I. Synthesis of the Core: Building the 4-Hydroxy-2-methylpyrimidine Scaffold

The construction of the 4-hydroxy-2-methylpyrimidine ring system can be achieved through several synthetic strategies, with the most common and practical approach being the condensation of a three-carbon component with an amidine derivative.

The Principal Synthetic Route: Condensation of Ethyl Acetoacetate with Acetamidine

The most direct and widely employed method for the synthesis of 4-hydroxy-2-methylpyrimidine involves the condensation of ethyl acetoacetate with acetamidine. This reaction, a classic example of a pyrimidine synthesis, proceeds via a cyclocondensation mechanism.

Reaction Workflow:

Figure 1: General workflow for the synthesis of 4-hydroxy-2-methylpyrimidine.

Detailed Experimental Protocol:

A detailed protocol for the synthesis of the related 4,6-dihydroxy-2-methylpyrimidine is provided in the literature, which can be adapted for the synthesis of the mono-hydroxy derivative by using a different starting β-ketoester.[4][5] For 4-hydroxy-2-methylpyrimidine, the following protocol serves as a representative example:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under an inert atmosphere.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate, followed by the addition of acetamidine hydrochloride.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure complete cyclization.

-